2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is 1S/C8H5ClN2O2/c9-7-6 (8 (12)13)11-4-2-1-3-5 (11)10-7/h1-4H, (H,12,13) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 47.6±0.5 cm3 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 55 Å2 .Scientific Research Applications
Coordination Polymers and Supramolecular Frameworks
2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is utilized in constructing coordination polymers with varying dimensionalities. A study by Yin et al. (2021) explored its use in forming zero-dimensional complexes and one-dimensional coordination polymers, further assembled into three-dimensional supramolecular frameworks. These structures have potential applications in photoluminescence and magnetism (Yin, Li, Yan, & Yong, 2021).
Optical Properties and Phosphorescence
Ge et al. (2014) synthesized derivatives of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, demonstrating their unique fluorescence spectral characteristics. These derivatives show potential for applications in creating materials with specialized optical properties (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Chemical Synthesis and Antitumor Activity
The compound's derivatives are also explored in chemical syntheses for diverse applications. Liu et al. (2020) synthesized substituted imidazo[1,2-α]pyridine ligands using 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid and investigated their antitumor activity on human myocardial aneurysm cells (Liu, Zhuo, Chen, Han, Wang, & Hou, 2020).
Advanced Materials Synthesis
Another application lies in the synthesis of advanced materials. Xiao et al. (2015) reported a transition-metal-free chlorocyclization of amines with carboxylic acids using derivatives of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. This method offers a novel approach to synthesize substituted imidazo[1, 2-α]pyridines, valuable in material science (Xiao, Xie, Bai, Deng, Jiang, & Zeng, 2015).
Scientific Research Applications of 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid
1. Coordination Polymers and Supramolecular Frameworks
2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has been utilized in the construction of coordination polymers with diverse dimensional structures. Yin et al. (2021) synthesized zero-dimensional complexes and one-dimensional coordination polymers from this compound. These structures were further assembled into porous three-dimensional supramolecular frameworks, demonstrating the compound's potential in material science and nanotechnology (Yin, Li, Yan, & Yong, 2021).
2. Optical Properties and Phosphorescence
Ge et al. (2014) explored the synthesis of novel derivatives from 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, which exhibited unique fluorescence spectral characteristics. This study indicated potential applications in the development of materials with specialized optical properties (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
3. Antitumor Activity
Liu et al. (2020) utilized substituted imidazo[1,2-α]pyridine ligands derived from 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid for constructing novel Cu(II)-based coordination complexes. These complexes were evaluated for their inhibitory effects on human myocardial aneurysm cells, highlighting their potential in medicinal chemistry and cancer research (Liu, Zhuo, Chen, Han, Wang, & Hou, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGSYXZACHSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368240 | |
Record name | 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
522604-25-7 | |
Record name | 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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